molecular formula C17H16BrN7O B2425586 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone CAS No. 1705866-11-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone

Cat. No. B2425586
CAS RN: 1705866-11-0
M. Wt: 414.267
InChI Key: QOBXMVREPATMTJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a bromophenyl group. The presence of these functional groups suggests that the compound could have a variety of biological activities. For example, 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a 1,2,4-triazole with a pyrimidine derivative, followed by the reaction with a bromophenyl methanone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the pyrimidine ring, the piperazine ring, and the bromophenyl group .


Chemical Reactions Analysis

The compound, due to the presence of the 1,2,4-triazole and pyrimidine rings, could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole and pyrimidine rings, as well as the bromophenyl group. For example, the bromine atom could potentially increase the compound’s reactivity .

Scientific Research Applications

Future Directions

Given the potential biological activities of 1,2,4-triazole and pyrimidine derivatives, this compound could be a promising candidate for further study. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its biological activities in more detail .

properties

IUPAC Name

(2-bromophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7O/c18-14-4-2-1-3-13(14)17(26)24-7-5-23(6-8-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBXMVREPATMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone

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